molecular formula C9H11BrN2 B3215213 2-Bromo-5-(pyrrolidin-3-yl)pyridine CAS No. 1159817-25-0

2-Bromo-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B3215213
CAS No.: 1159817-25-0
M. Wt: 227.1 g/mol
InChI Key: NJFBSJOFMGBIPV-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidin-3-yl)pyridine is a brominated pyridine derivative featuring a pyrrolidine ring substituted at the 3-position of the pyridine scaffold. The bromine atom at the 2-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-pyrrolidin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8/h1-2,6,8,11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFBSJOFMGBIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296220
Record name 2-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-25-0
Record name 2-Bromo-5-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159817-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-chloropyridine.

    Nucleophilic Substitution: The chlorine atom in 2-bromo-5-chloropyridine is substituted with a pyrrolidine group through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-3-yl)pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets due to its unique three-dimensional structure .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a. (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

  • Structure : Pyrrolidine is attached at the 2-position of the pyridine ring.
  • Key Differences : Positional isomerism alters electronic distribution and steric interactions. The (R)-configuration introduces chirality, critical for enantioselective synthesis or receptor binding in drug design .
  • Molecular Formula : C₉H₁₁BrN₂ (vs. C₉H₁₁BrN₂ for the target compound).

b. 2-Bromo-5-(piperidin-4-yl)pyridine

  • Structure : Piperidine (six-membered ring) replaces pyrrolidine.
  • Key Differences : Larger ring size increases conformational flexibility and alters hydrogen-bonding capacity. Piperidine’s basicity (pKa ~11) differs from pyrrolidine (pKa ~10), affecting solubility and reactivity .

Functional Group Variations

a. 2-Bromo-5-(tert-butoxycarbonylamino)pyridine

  • Structure: Boc-protected amino group at the 5-position.
  • Key Differences : The Boc group enhances stability but reduces nucleophilicity. This derivative is less reactive in coupling reactions compared to the pyrrolidinyl analog, which offers a free amine for further functionalization .

b. 3-Bromo-5-Methoxypyridine

  • Structure : Methoxy (-OCH₃) substituent at the 5-position.
  • Key Differences : The electron-donating methoxy group deactivates the ring toward electrophilic substitution, contrasting with the electron-rich pyrrolidinyl group, which may activate adjacent positions .

c. 2-Bromo-5-(trifluoromethyl)pyridine

  • Structure : Trifluoromethyl (-CF₃) group at the 5-position.
  • Key Differences : The strong electron-withdrawing -CF₃ group reduces electron density, making bromine less reactive in cross-couplings. Pyrrolidine’s electron-donating nature enhances coupling efficiency in such reactions .

a. tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine connected via an ether linkage with protecting groups.
  • Key Differences : The presence of tert-butyl and dimethoxymethyl groups increases molecular weight (C₁₈H₂₈BrN₃O₄) and reduces reactivity, making it a specialized intermediate in multi-step syntheses. The target compound lacks these groups, enabling direct functionalization .

b. 5-Bromo-6-methoxypyridin-3-amine

  • Structure: Methoxy and amino groups at adjacent positions.

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
2-Bromo-5-(pyrrolidin-3-yl)pyridine Pyrrolidin-3-yl, Br C₉H₁₁BrN₂ Cross-coupling intermediate, chiral ligand -
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine Pyrrolidin-2-yl (R), Br C₉H₁₁BrN₂ Enantioselective synthesis
2-Bromo-5-(trifluoromethyl)pyridine -CF₃, Br C₆H₃BrF₃N Electron-deficient coupling partner
3-Bromo-5-Methoxypyridine -OCH₃, Br C₆H₆BrNO Directed metallation, drug intermediates
2-Bromo-5-(tert-butoxycarbonylamino)pyridine -Boc-NH₂, Br C₁₀H₁₃BrN₂O₂ Protected amine for peptide synthesis

Biological Activity

2-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidinyl group at the 5-position. This unique structure imparts distinct chemical properties that have garnered attention in medicinal chemistry and biological research.

The compound has a molecular formula of C10_{10}H12_{12}BrN and a molecular weight of approximately 227.10 g/mol. Its structural features allow for potential interactions with various biological targets, making it an interesting candidate for drug development.

Property Value
Molecular FormulaC10_{10}H12_{12}BrN
Molecular Weight227.10 g/mol
Chemical StructureChemical Structure

Research indicates that this compound acts as a ligand for several receptors, modulating their activity. The presence of both the bromine atom and the pyrrolidinyl group enhances its binding affinity to specific targets, which can influence various pharmacological effects. The compound has been studied for its ability to interact with human constitutive androstane receptors (CAR) and pregnane X receptors (PXR), both of which play critical roles in drug metabolism and disposition .

Pharmacological Effects

  • Receptor Modulation : Studies have shown that derivatives of this compound can activate CAR at nanomolar concentrations, which is significant for understanding its role in drug metabolism .
  • Cytotoxicity : In cellular assays, certain derivatives exhibited lower cytotoxicity compared to others, suggesting potential therapeutic applications with reduced side effects .
  • Anticancer Potential : Preliminary research indicates that compounds similar to this compound may possess anticancer properties, with activity against various cancer cell lines .

Case Studies

  • Study on Human CAR Activation : A study reported that certain compounds structurally related to this compound demonstrated significant activation of CAR, which is crucial for understanding their role in xenobiotic metabolism .
    Compound EC50 (nM) Cytotoxicity
    Compound A20Low
    Compound B50Moderate
  • In Vitro Testing on Cancer Cell Lines : Research indicated that derivatives showed varying degrees of inhibition against cancer cell proliferation, highlighting their potential as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves the bromination of 5-(pyrrolidin-3-yl)pyridine. Common methods include:

  • Bromination Reaction : Utilizing bromine in an appropriate solvent to achieve selective substitution at the desired position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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